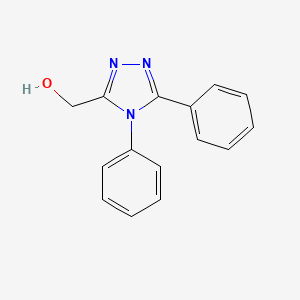

(diphenyl-4H-1,2,4-triazol-3-yl)methanol

Overview

Description

“(diphenyl-4H-1,2,4-triazol-3-yl)methanol” is a compound that belongs to the class of organic compounds known as 1,2,4-triazoles . These are organic compounds containing 1,2,4-triazole as a portion of the molecule. This is a five-member aromatic ring with three nitrogen atoms and two carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, often starts from benzylic acid hydrazide. The reaction of benzylic acid hydrazide and appropriate substituted benzaldehyde in the presence of ammonium acetate and acetic acid leads to the formation of these compounds .

Molecular Structure Analysis

In the molecular structure of “this compound”, the dihedral angles formed by the mean plane of the triazole ring and the three phenyl rings are 51.13, 52.84, and 47.04 degrees . In the crystal, molecules are linked by weak C-H⋯N interactions, forming infinite chains propagating along the b-axis direction .

Scientific Research Applications

Hydrogen Production from Methanol

Hydrogen Production Technologies

Methanol serves as a liquid hydrogen carrier, facilitating high-purity hydrogen production through various pathways such as steam reforming, partial oxidation, and autothermal reforming. Recent studies emphasize the development of copper-based catalysts and novel reactor technologies to enhance the efficiency and stability of hydrogen production processes from methanol, highlighting the potential of methanol in the hydrogen economy (García et al., 2021).

Drug Discovery and Bioconjugation

Synthetic Routes for 1,2,3-Triazoles

Triazole derivatives, including 1,2,3-triazoles, have been recognized for their wide-ranging applications in drug discovery, bioconjugation, and material science. The review of synthetic routes for 1,4-disubstituted 1,2,3-triazoles elaborates on the importance of these compounds in pharmaceutical chemistry, highlighting their stability and significant role in hydrogen bonding and dipole-dipole interactions with biological targets (Kaushik et al., 2019).

Methanol as an Indicator of Material Degradation

Methanol in Transformer Insulating Oil

The use of methanol as a chemical marker for assessing the condition of solid insulation in power transformers has been explored. Methanol's generation during the thermal ageing of oil-immersed insulating papers and its identification in transformer field samples serve as an indicator for monitoring cellulosic insulation degradation, thus assisting in the maintenance and reliability of power transformers (Jalbert et al., 2019).

Methanol in Fuel Cells and Energy Production

Direct Methanol Fuel Cells (DMFCs)

The review on the state-of-the-art of methanol crossover in DMFCs discusses the challenges and advancements in developing methanol-impermeable polymer electrolytes. This work underscores the significance of addressing methanol crossover to enhance the performance and viability of DMFCs as an alternative energy source (Heinzel & Barragán, 1999).

Methanol in Chemical Synthesis and Catalysis

Synthetic and Catalytic Applications of Triazoles

The exploration of 1,2,4-triazole derivatives in chemical synthesis reveals their potential in creating biologically active substances. These compounds exhibit a range of activities, including antimicrobial and antifungal properties, underscoring the versatility and significance of triazole chemistry in developing new pharmaceuticals and materials (Ohloblina, 2022).

Future Directions

The future directions for the research on “(diphenyl-4H-1,2,4-triazol-3-yl)methanol” and similar compounds could involve the design of luminescence sensing materials for the efficient detection of organic pollutants . Additionally, further investigation into the anti-tumor activities of these compounds could be beneficial .

Mechanism of Action

Target of Action

It’s worth noting that compounds with the 1,2,4-triazole scaffold, such as fluconazole and alprazolam, have been known to interact with a variety of enzymes and receptors in biological systems .

Mode of Action

It is known that the reaction of similar compounds occurs by the formation of a c-n bond between the nitrogen of the amino group and the carbonyl carbon, with a simultaneous proton transfer from nitrogen n1 to the oxygen of the c=o bond .

Biochemical Pathways

Compounds containing the 1,2,4-triazole ring have been known to affect a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .

Pharmacokinetics

The unique structure of the 1,2,4-triazole ring allows its derivatives to easily bind with a variety of enzymes and receptors in biological systems, potentially affecting their bioavailability .

Result of Action

Compounds containing the 1,2,4-triazole ring have been known to exhibit a wide range of biological activities, including antianxiety, antimicrobial, antimycotic, anticancer, diuretic, antifungal, and many more .

Action Environment

It’s worth noting that the ancillary ligand attached with a 4-phenyl-4h-1,2,4-triazole group could facilitate charge trapping across the bulk of the device for efficient oleds .

Properties

IUPAC Name |

(4,5-diphenyl-1,2,4-triazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O/c19-11-14-16-17-15(12-7-3-1-4-8-12)18(14)13-9-5-2-6-10-13/h1-10,19H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLSXOVPLRTIBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine hydrobromide](/img/structure/B1521091.png)

![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)

![2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1521097.png)

![1'-Propyl-[1,4']bipiperidinyl-4-carboxylic acid dihydrochloride](/img/structure/B1521099.png)

![2,4,5-Trimethylbenzo[d]thiazole](/img/structure/B1521107.png)

![4-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1521109.png)